Cas no 84278-00-2 (2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose)

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose structure
84278-00-2 structure
Product Name:2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
Numéro CAS:84278-00-2
Le MF:C14H19N3O9
Mégawatts:373.315364122391
MDL:MFCD02683262
CID:707167
PubChem ID:10904812
Update Time:2024-10-26

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Propriétés chimiques et physiques

Nom et identifiant

    • 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
    • D-Galactopyranose,2-azido-2-deoxy-, 1,3,4,6-tetraacetate
    • (3R,4R,5R,6R)-6-(acetoxymethyl)-3-azidotetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose
    • 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-ga
    • 2-deoxy-2-azido-1,3,4,6-tetra-O-acetyl-D-galactopyranoside
    • peracetyl 2-azido-2-deoxygalactoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
    • DTXSID10447866
    • [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
    • 84278-00-2
    • MFCD02683262
    • QKGHBQJLEHAMKJ-RQICVUQASA-N
    • AKOS025295799
    • [(2R,3R,4R,5R)-3,4,6-TRIS(ACETYLOXY)-5-AZIDOOXAN-2-YL]METHYL ACETATE
    • 2-Azido-2-deoxy-D-galactose tetraacetate
    • 2-azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha,beta-D-galactopyranose
    • W-203910
    • SCHEMBL18857676
    • 2-Azido-D-galactose tetraacetate, >=97% (HPLC)
    • 2-AZIDO-2-DEOXY-1,3,4,6-TETRA-O-ACETYL-ALPHA/BETA-D-GALACTOPYRANOSE
    • MDL: MFCD02683262
    • Piscine à noyau: 1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
    • La clé Inchi: QKGHBQJLEHAMKJ-RQICVUQASA-N
    • Sourire: O([C@H]1[C@@H](COC(=O)C)OC(OC(=O)C)[C@H](N=[N+]=[N-])[C@H]1OC(=O)C)C(=O)C

Propriétés calculées

  • Qualité précise: 373.11200
  • Masse isotopique unique: 373.11212919g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 26
  • Nombre de liaisons rotatives: 10
  • Complexité: 617
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.7
  • Surface topologique des pôles: 129Ų

Propriétés expérimentales

  • Point de fusion: 113-114°C
  • Le PSA: 164.18000
  • Le LogP: -0.16744

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Informations de sécurité

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
A824850-10mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
10mg
$ 58.00 2023-04-19
TRC
A824850-100mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
100mg
$ 75.00 2023-04-19
TRC
A824850-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
250mg
$ 127.00 2023-04-19
TRC
A824850-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
500mg
$ 184.00 2023-04-19
TRC
A824850-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
1g
$ 322.00 2023-04-19
TRC
A824850-2g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
2g
$ 540.00 2023-04-19
Apollo Scientific
BICL4261-250mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
250mg
£231.00 2024-08-03
Apollo Scientific
BICL4261-500mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
500mg
£404.00 2024-08-03
Apollo Scientific
BICL4261-1g
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
1g
£722.00 2024-08-03
abcr
AB176176-250 mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
250 mg
€363.10 2023-07-20

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ;  overnight, rt
1.2 Reagents: Pyridine ;  overnight, rt
Référence
A Traceless Staudinger Reagent To Deliver Diazirines
Ahad, Ali M.; Jensen, Stephanie M.; Jewett, John C., Organic Letters, 2013, 15(19), 5060-5063

Méthode de production 2

Conditions de réaction
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Référence
A straightforward α-selective aromatic glycosylation and its application for stereospecific synthesis of 4-methylumbelliferyl α-T-antigen
Chang, Shih-Sheng; Lin, Chun-Cheng; Li, Yaw-Kuen; Mong, Kwok-Kong Tony, Carbohydrate Research, 2009, 344(4), 432-438

Méthode de production 3

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Pyridine ;  0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Water ;  overnight, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
Référence
Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells
Samadder, Pranati; Xu, Yaozu ; Schweizer, Frank; Arthur, Gilbert, European Journal of Medicinal Chemistry, 2014, 78, 225-235

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  12 - 14 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
1.3 Reagents: Water
Référence
Immunological Response from an Entirely Carbohydrate Antigen: Design of Synthetic Vaccines Based on Tn-PS A1 Conjugates
De Silva, Ravindra A.; Wang, Qianli; Chidley, Tristan; Appulage, Dananjaya K.; Andreana, Peter R., Journal of the American Chemical Society, 2009, 131(28), 9622-9623

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ,  Toluene ;  overnight, rt
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine ;  0 °C; 0 °C → rt; 1 d, rt
1.3 Solvents: Methanol ;  rt
Référence
Synthesis aided structural determination of amyloid-β(1-15) glycopeptides, new biomarkers for Alzheimer's disease
Wang, Peng; Nilsson, Jonas; Brinkmalm, Gunnar; Larson, Goran; Huang, Xuefei, Chemical Communications (Cambridge, 2014, 50(95), 15067-15070

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 15 min, 0 °C
1.2 Catalysts: Copper sulfate pentahydrate ;  0 °C; 2 h, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 0 °C → rt; 3 h, rt
1.4 Reagents: Water ;  cooled
Référence
Synthesis of di- and tri-saccharide fragments of Salmonella typhi Vi capsular polysaccharide and their Zwitterionic analogs
Fusari, Matteo; Fallarini, Silvia; Lombardi, Grazia; Lay, Luigi, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7439-7447

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Toluene ,  Water ;  36 h, rt
1.2 Reagents: Pyridine ;  rt
Référence
A safe and convenient method for the preparation of triflyl azide, and its use in diazo transfer reactions to primary amines
Titz, Alexander; Radic, Zorana; Schwardt, Oliver; Ernst, Beat, Tetrahedron Letters, 2006, 47(14), 2383-2385

Méthode de production 8

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  rt; 6 h, rt
1.3 Reagents: Pyridine ;  rt → 0 °C
1.4 overnight, rt
Référence
Discovery of 4,6-O-Thenylidene-β-D-glucopyranoside-(2''-acetamido, 3''-acetyl-di-S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K
Cheng, Jie; Zhao, Wei; Yao, Hui; Shen, Yuemao; Zhang, Youming; et al, Journal of Medicinal Chemistry, 2020, 63(6), 2877-2893

Méthode de production 9

Conditions de réaction
1.1 Reagents: Pyridine ;  15 h, rt
Référence
Stereoselective entry into the D-GalNAc series starting from the D-Gal one: a new access to N-acetyl-D-galactosamine and derivatives thereof
Guazzelli, Lorenzo; Catelani, Giorgio; D'Andrea, Felicia; Giannarelli, Alessia, Carbohydrate Research, 2009, 344(3), 298-303

Méthode de production 10

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Acetonitrile ;  rt → 0 °C; 5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Pyridine ;  rt → 0 °C; 0 °C; 0 °C → rt; 12 h, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Référence
An efficient and improved procedure for preparation of triflyl azide and application in catalytic diazotransfer reaction
Yan, Ri-Bai; Yang, Fan; Wu, Yanfen; Zhang, Li-He; Ye, Xin-Shan, Tetrahedron Letters, 2005, 46(52), 8993-8995

Méthode de production 11

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 2 h, cooled
1.2 Reagents: Sodium bicarbonate ,  Copper sulfate Solvents: Methanol ,  Water ;  40 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Référence
Cowpea mosaic virus capsid: a promising carrier for the development of carbohydrate based antitumor vaccines
Miermont, Adeline; Barnhill, Hannah; Strable, Erica; Lu, Xiaowei; Wall, Katherine A.; et al, Chemistry - A European Journal, 2008, 14(16), 4939-4947

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  rt
1.2 Reagents: Pyridine ;  rt
Référence
Synthesis of the tumor associative α-aminooxy disaccharide of the TF antigen and its conjugation to a polysaccharide immune stimulant
Bourgault, Jean Paul; Trabbic, Kevin R.; Shi, Mengchao; Andreana, Peter R., Organic & Biomolecular Chemistry, 2014, 12(11), 1699-1702

Méthode de production 13

Conditions de réaction
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonyl azide
Référence
Total Synthesis of Lipoteichoic Acid of Streptococcus pneumoniae
Pedersen, Christian Marcus; Figueroa-Perez, Ignacio; Lindner, Buko; Ulmer, Artur J.; Zaehringer, Ulrich; et al, Angewandte Chemie, 2010, 49(14), 2585-2590

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Pyridine ;  16 h, rt
Référence
Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates
Congdon, Molly D. ; Gildersleeve, Jeffrey C., Bioconjugate Chemistry, 2021, 32(1), 133-142

Méthode de production 15

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Water
1.2 Reagents: Pyridinium chlorochromate Catalysts: Copper sulfate
1.3 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Référence
Metal catalyzed diazo transfer for the synthesis of azides from amines
Alper, Phil B.; Hung, Shang-Cheng; Wong, Chi-Huey, Tetrahedron Letters, 1996, 37(34), 6029-6032

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ;  18 h, rt
1.2 Reagents: Pyridine ;  3 h, rt
1.3 Reagents: Water
Référence
Fluorescence-activated cell sorting and directed evolution of α-N-acetylgalactosaminidases using a quenched activity-based probe (qABP)
Kalidasan, Kamaladasan; Su, Ying; Wu, Xiaoyuan; Yao, Shao Q.; Uttamchandani, Mahesh, Chemical Communications (Cambridge, 2013, 49(65), 7237-7239

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  2.5 h, rt
1.2 Reagents: Triethylamine ;  3 h, rt
Référence
Synthesis of an isotopically-labeled antarctic fish antifreeze glycoprotein probe
Wojnar, Joanna M.; Evans, Clive W.; DeVries, Arthur L.; Brimble, Margaret A., Australian Journal of Chemistry, 2011, 64(6), 723-731

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Raw materials

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Preparation Products

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